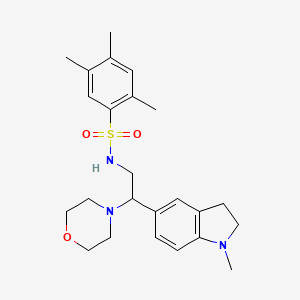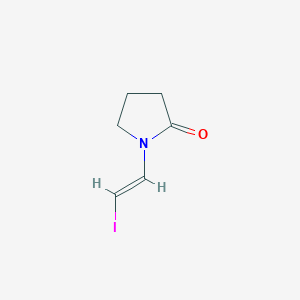
2,4,5-trimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, also known as TMI-1, is a sulfonamide-based small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TMI-1 has been shown to have a high affinity for the protein GRP78, a member of the heat shock protein family, which is overexpressed in cancer cells.
Aplicaciones Científicas De Investigación
Potential in Pulmonary Fibrosis and Cough Treatment
This compound, closely related to broad-spectrum phosphatidylinositol 3-kinase inhibitors, has been explored for treating idiopathic pulmonary fibrosis and cough. In vitro data support these utilities, and it has entered Phase I studies for idiopathic pulmonary fibrosis treatment (Norman, 2014).
Photodynamic Therapy Applications
A derivative of this compound has been synthesized for photodynamic therapy, especially in cancer treatment. Its properties as a photosensitizer, including high singlet oxygen quantum yield and good fluorescence, make it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Anti-Breast Cancer Potential
A synthesized derivative has shown promising results against breast cancer. It exhibited better anticancer activity against MCF7 cells compared to the standard drug, potentially due to its effective binding with estrogen receptors (Kumar et al., 2021).
Carbonic Anhydrase Inhibitors
The compound, in a modified form, acts as an inhibitor of human carbonic anhydrase, particularly the hCA IX isoform, relevant in diseases like glaucoma, epilepsy, obesity, and cancer. Its potent inhibition of hCA IX could make it a target for further medicinal studies (Lolak et al., 2019).
Cytotoxic Activity and Potential as Antitumor Agents
Derivatives have been explored for cytotoxic activity and potential as carbonic anhydrase inhibitors. Some derivatives, especially those with 3,4,5-trimethoxy and 4-hydroxy derivatives, showed significant cytotoxic activities, suggesting potential for anti-tumor activity studies (Gul et al., 2016).
Inhibitory Effects on Various Enzymes
New derivatives have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. These derivatives exhibited moderate to high inhibitory potency, suggesting therapeutic potential for related diseases (Lolak et al., 2020).
Antihyperglycemic Properties
Certain derivatives have been identified as active antihyperglycemic agents, exhibiting significant glucose reduction values. This indicates their potential as leads for antidiabetic drugs (Eissa, 2013).
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-17-13-19(3)24(14-18(17)2)31(28,29)25-16-23(27-9-11-30-12-10-27)20-5-6-22-21(15-20)7-8-26(22)4/h5-6,13-15,23,25H,7-12,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQGCRPTZRWFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473841.png)


![ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2473847.png)
![Methyl 2-amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2473848.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2473849.png)


![4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2473855.png)
![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2473856.png)
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473858.png)

![5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2473862.png)